Isodomoic acid F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

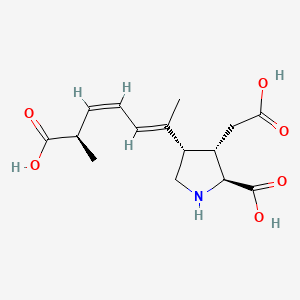

Isodomoic acid F is a naturally occurring excitatory amino acid. It is one of the isomers of domoic acid, which is a potent neurotoxin produced by certain species of marine diatoms, particularly those belonging to the genus Pseudo-nitzschia. This compound, along with other isomers, has been identified in small amounts in both plankton cells and shellfish tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isodomoic acid F involves the cyclization of a linear precursor. This process can be achieved using a biosynthetic cyclase enzyme, such as DabC, which cyclizes the linear precursor of isodomoic acid A to produce various isodomoic acid analogues . The chemical synthesis of domoic acid and its derivatives requires considerable effort to establish a pyrrolidine ring containing three contiguous stereocenters .

Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the biosynthetic pathways and improving yields through bioconversion systems .

Chemical Reactions Analysis

Types of Reactions: Isodomoic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isodomoic acid F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used to study the structural and functional properties of excitatory amino acids.

Biology: Researchers investigate its role in marine ecosystems and its impact on marine life.

Mechanism of Action

Isodomoic acid F exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It binds to these receptors, leading to an influx of calcium ions and subsequent neuronal excitotoxicity. This mechanism is similar to that of domoic acid, which is known to cause amnesic shellfish poisoning in humans .

Comparison with Similar Compounds

- Isodomoic acid A

- Isodomoic acid B

- Isodomoic acid C

- Isodomoic acid D

- Isodomoic acid E

- Isodomoic acid G

- Isodomoic acid H

These isomers are also found in marine environments and have varying degrees of neurotoxicity and biological activity .

Properties

CAS No. |

133005-87-5 |

|---|---|

Molecular Formula |

C15H21NO6 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S,3S,4S)-4-[(2E,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4+/t9-,10+,11-,13+/m1/s1 |

InChI Key |

VZFRNCSOCOPNDB-LNVQSPMDSA-N |

Isomeric SMILES |

C[C@H](/C=C\C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.